molecular formula C20H15ClN4 B1682193 Vatalanib CAS No. 212141-54-3

Vatalanib

Katalognummer: B1682193
CAS-Nummer: 212141-54-3
Molekulargewicht: 346.8 g/mol
InChI-Schlüssel: YCOYDOIWSSHVCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vatalanib (also known as PTK787/ZK 222584) is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), making it a pivotal compound for antiangiogenesis research . In vitro kinase assays demonstrate that this compound selectively inhibits VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4) with IC50 values of approximately 77 nM, 37 nM, and 640 nM, respectively . It also exhibits potent inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and the stem cell factor receptor (c-Kit) at sub-micromolar concentrations, while showing no significant activity against c-Met, EGFR, c-Src, and v-Abl even at concentrations up to 10 μM . Functionally, this compound blocks VEGF-induced autophosphorylation of VEGFRs and inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) . This mechanism underlies its established role in impairing tumor vascularization and growth in preclinical models . Its research value is evidenced in studies across various cancer types, including gastrointestinal stromal tumours (GIST) resistant to prior therapy, metastatic colorectal cancer, and pancreatic cancer . Beyond oncology, emerging research indicates potential applications in investigating liver fibrosis and Alzheimer's disease pathology, where it has been shown to reduce hepatic fibrosis and modulate Aβ accumulation and tau phosphorylation in experimental models . This product is supplied for research purposes only. It is strictly labeled "For Research Use Only" and is not approved for diagnostic or therapeutic use in humans or animals. It must not be administered to humans or used for any clinical, prophylactic, or therapeutic purposes.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYDOIWSSHVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046919
Record name Vatalanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212141-54-3
Record name Vatalanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212141-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vatalanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatalanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vatalanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATALANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vatalanib: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable, small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] Developed through a collaboration between Novartis and Schering AG, this compound was identified via high-throughput screening as a promising anti-angiogenic agent for cancer therapy.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

This compound is an anilinophthalazine derivative with the chemical name N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine.[3] Its chemical formula is C20H15ClN4, and it has a molecular weight of 346.82 g/mol .[1] The synthesis of this compound involves a multi-step process, which is not detailed in the publicly available literature.

Mechanism of Action

This compound exerts its anti-angiogenic effects by targeting the ATP-binding site of several key RTKs involved in tumor growth and neovascularization.[3] Its primary targets are the vascular endothelial growth factor receptors (VEGFRs). It inhibits all known VEGFRs, including VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[2] In addition to VEGFRs, this compound also demonstrates inhibitory activity against platelet-derived growth factor receptor beta (PDGFRβ), c-Kit, and c-Fms at higher concentrations.[4]

The inhibition of these receptor tyrosine kinases blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Preclinical Development

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo activities, including kinase inhibition, cellular effects, and anti-tumor efficacy in various cancer models.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against a panel of protein kinases was determined using in vitro kinase assays. These assays typically involve recombinant kinase domains and a phosphate donor to measure the phosphorylation of a substrate peptide.

Table 1: this compound In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)
VEGFR-2 (KDR)37
VEGFR-1 (Flt-1)77
Flk270
VEGFR-3 (Flt-4)660
PDGFRβ580
c-Kit730
c-Fms1400

Data compiled from multiple sources.[5]

Cellular Assays

The biological effects of this compound were further investigated in various cell-based assays to assess its impact on key cellular processes involved in angiogenesis.

Table 2: this compound Cellular Activity

AssayCell LineGrowth FactorIC50 (nM)
HUVEC Proliferation (Thymidine Incorporation)HUVECVEGF7.1
VEGF-induced KDR PhosphorylationCHO (KDR transfected)VEGF34
VEGF-induced KDR PhosphorylationHUVECVEGF17

Data compiled from multiple sources.[6]

In Vivo Efficacy

The anti-tumor and anti-angiogenic efficacy of this compound was evaluated in several preclinical animal models of cancer. Oral administration of this compound led to significant tumor growth inhibition in a dose-dependent manner.

Table 3: this compound In Vivo Anti-Tumor Efficacy

Tumor ModelAnimal ModelDosing (mg/kg/day, p.o.)Tumor Growth Inhibition
Various Human Carcinomas (A431, Ls174T, HT-29, PC-3, DU145, CWR-22)Nude Mice25-100Dose-dependent inhibition
Xenograft Mouse ModelMiceNot Specified76%

Data compiled from multiple sources.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant GST-fused kinase domains of the target kinases (e.g., VEGFR-2) are expressed in a suitable system (e.g., baculovirus) and purified. A generic substrate peptide, such as poly(Glu:Tyr 4:1), is used as the phosphate acceptor.

  • Reaction Mixture: The kinase reaction is performed in a 96-well plate. The reaction buffer typically contains 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL polyethylene glycol 20000, and 1 mM DTT.

  • Assay Procedure:

    • The purified kinase is incubated with varying concentrations of this compound for a defined period at room temperature.

    • The kinase reaction is initiated by the addition of a mixture containing the substrate peptide and γ-[33P]ATP (as the phosphate donor).

    • The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at ambient temperature.

    • The reaction is terminated by the addition of EDTA.

  • Detection and Quantification:

    • A portion of the reaction mixture is transferred to a polyvinylidene difluoride (PVDF) membrane using a filter-binding apparatus.

    • The membrane is washed extensively with phosphoric acid to remove unincorporated γ-[33P]ATP.

    • The amount of incorporated radiolabeled phosphate on the substrate peptide is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated, and the IC50 value is determined by linear regression analysis.[7]

Endothelial Cell Proliferation Assay (BrdUrd Incorporation)

Objective: To assess the effect of this compound on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

  • Cell Culture: HUVECs are seeded in 96-well plates coated with 1.5% gelatin and cultured in growth medium at 37°C and 5% CO2.

  • Treatment: After reaching subconfluency, the growth medium is replaced with basal medium containing a low percentage of fetal calf serum (FCS) and a constant concentration of VEGF (e.g., 50 ng/mL). Cells are treated with a range of this compound concentrations. Control wells with and without VEGF are also included.

  • BrdUrd Labeling: After 24 hours of incubation with this compound, a 5-bromo-2'-deoxyuridine (BrdUrd) labeling solution is added to each well, and the cells are incubated for an additional 24 hours.

  • Detection:

    • The cells are fixed, and the DNA is denatured to expose the incorporated BrdUrd.

    • A peroxidase-labeled anti-BrdUrd antibody is added to the wells.

    • After incubation and washing, a substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine) is added to produce a colored product.

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer at 450 nm. The intensity of the color is proportional to the amount of BrdUrd incorporated into the DNA, which reflects the rate of cell proliferation.[7]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human tumor cells (e.g., A431, HT-29) are injected subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered orally (p.o.) once daily at various doses (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: The mean tumor volume of the treated groups is compared to the control group to determine the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Vatalanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PI3K PDGFR->PLCg PDGFR->Ras cKit c-Kit cKit->PI3K cKit->Ras VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKit This compound This compound This compound->VEGFR This compound->PDGFR This compound->cKit Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription PKC PKC PLCg->PKC PKC->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: this compound's mechanism of action targeting key signaling pathways.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Kinase Purified Kinase Incubation Incubate Kinase + this compound Kinase->Incubation This compound This compound (Varying Conc.) This compound->Incubation Substrate Substrate + [γ-33P]ATP Reaction Initiate Reaction Substrate->Reaction Incubation->Reaction Termination Terminate Reaction Reaction->Termination Filtering Filter Binding Termination->Filtering Washing Wash Membrane Filtering->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Calculation Counting->Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Proliferation_Assay_Workflow Seeding Seed HUVECs in 96-well plate Treatment Treat with VEGF + this compound (24h) Seeding->Treatment Labeling Add BrdUrd (24h incubation) Treatment->Labeling Fixation Fix and Denature DNA Labeling->Fixation Detection Add Anti-BrdUrd Ab + Substrate Fixation->Detection Measurement Measure Absorbance (450 nm) Detection->Measurement

Caption: Workflow for the endothelial cell proliferation assay.

Conclusion

This compound is a potent, orally active inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-tumor activity demonstrated in preclinical studies. Its well-defined mechanism of action and efficacy in a range of in vitro and in vivo models provided a strong rationale for its clinical development as a targeted cancer therapy. This technical guide summarizes the key preclinical data and methodologies that formed the foundation for the clinical investigation of this compound.

References

Vatalanib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Vatalanib (also known as PTK787 or ZK 222584), a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Pharmacological Properties

This compound is an orally bioavailable anilinophthalazine derivative that acts as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2]

Identifier Value Reference
CAS Number 212141-54-3[3]
Molecular Formula C20H15ClN4[3]

Mechanism of Action and Target Profile

This compound functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][4] By inhibiting these receptors, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[5] The primary targets and their corresponding in vitro inhibitory concentrations (IC50) are summarized below.

Target IC50 (nM) Reference
VEGFR-2 (KDR)37[6]
VEGFR-1 (Flt-1)77[7]
VEGFR-3 (Flt-4)190[4]
PDGFRβ580[6]
c-Kit730[6]

The inhibition of VEGFR-2 is considered the most significant for this compound's anti-angiogenic effects.[1][5] Downstream signaling cascades affected by this compound include the MAPK/ERK, AKT, and JUN pathways.[4]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by this compound.

Vatalanib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR PLCg_DAG_PKC PLCγ-DAG-PKC Pathway VEGFR->PLCg_DAG_PKC PDGFR->PI3K_AKT_mTOR cKit->PI3K_AKT_mTOR This compound This compound This compound->VEGFR This compound->PDGFR This compound->cKit Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT_mTOR->Proliferation Survival Survival PI3K_AKT_mTOR->Survival PLCg_DAG_PKC->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: this compound inhibits VEGFR, PDGFR, and c-Kit, blocking downstream pro-angiogenic signaling.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound against target kinases.

Objective: To quantify the IC50 value of this compound for specific receptor tyrosine kinases.

Materials:

  • Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFRβ)

  • γ-[33P]ATP

  • Poly-(Glu:Tyr 4:1) peptide substrate

  • 96-well filter plates

  • Kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 1 mM DTT, 10 μM sodium vanadate)

  • This compound stock solution in DMSO

  • EDTA solution (250 mM)

  • 0.5% H3PO4 wash buffer

  • Ethanol

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 96-well plate, add the recombinant kinase, the poly-(Glu:Tyr 4:1) substrate, and the this compound dilution (or DMSO for control).

  • Initiate the kinase reaction by adding γ-[33P]ATP.

  • Incubate the plate at ambient temperature for 10 minutes.

  • Stop the reaction by adding EDTA solution.

  • Transfer a portion of the reaction mixture to a 96-well filter plate with a polyvinylidene difluoride membrane.

  • Wash the membrane extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.

  • Rinse the membrane with ethanol and allow it to dry.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using linear regression analysis.[6]

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to assess the effect of this compound on VEGF-induced endothelial cell proliferation.

Objective: To measure the inhibitory effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Gelatin-coated 96-well plates

  • HUVEC growth medium

  • Basal medium with 1.5% FCS

  • Recombinant human VEGF

  • This compound stock solution in DMSO

  • BrdU labeling solution

  • Fixation solution

  • Peroxidase-labeled anti-BrdUrd antibody

  • 3,3′5,5′-tetramethylbenzidine (TMB) substrate

  • Spectrophotometer

Procedure:

  • Seed HUVECs in gelatin-coated 96-well plates and incubate for 24 hours.

  • Replace the growth medium with basal medium containing VEGF (e.g., 50 ng/mL) and varying concentrations of this compound (or DMSO for control).

  • Incubate the cells for 24 hours.

  • Add BrdU labeling solution to each well and incubate for an additional 24 hours.

  • Fix the cells and add the peroxidase-labeled anti-BrdUrd antibody.

  • Add TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.

  • The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation. Calculate the IC50 of this compound for inhibiting VEGF-induced proliferation.[6]

In Vivo and Clinical Data Summary

This compound has been evaluated in numerous preclinical and clinical studies. In vivo studies using xenograft models of various human carcinomas in nude mice have demonstrated that oral administration of this compound (25-100 mg/kg daily) can inhibit tumor growth and metastasis.[6]

Clinical data from the CONFIRM 1 and 2 phase III trials in patients with metastatic colorectal cancer, where this compound was added to FOLFOX chemotherapy, are summarized below.

Endpoint CONFIRM 1 (this compound + FOLFOX vs. Placebo + FOLFOX) CONFIRM 2 (this compound + FOLFOX vs. Placebo + FOLFOX) Reference
Progression-Free Survival (Hazard Ratio) 0.880.83[3]
Overall Survival (Hazard Ratio) 1.081.00[3]
Response Rate in High Vascular Density Tumors Increased from 15% to 50% with this compound-[7]

While the primary endpoints for overall survival were not met in the broader population, subgroup analyses suggested potential clinical benefit in patients with high lactate dehydrogenase (LDH) levels or tumors with high vascular density.[7][8]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Vatalanib_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation kinase_assay In Vitro Kinase Assay (IC50 Determination) cell_prolif_assay Cell Proliferation Assay (e.g., BrdU on HUVECs) kinase_assay->cell_prolif_assay cell_migration_assay Cell Migration Assay cell_prolif_assay->cell_migration_assay xenograft_model Tumor Xenograft Model (e.g., Nude Mice) cell_migration_assay->xenograft_model dosing Oral Administration of this compound (e.g., 25-100 mg/kg/day) xenograft_model->dosing tumor_measurement Tumor Growth and Metastasis Assessment dosing->tumor_measurement biomarker_analysis Biomarker Analysis (e.g., Microvessel Density) tumor_measurement->biomarker_analysis phase1 Phase I Trials (Safety and Dosing) biomarker_analysis->phase1 phase2 Phase II Trials (Efficacy in Specific Cancers) phase1->phase2 phase3 Phase III Trials (e.g., CONFIRM 1 & 2) phase2->phase3

Caption: Preclinical to clinical evaluation workflow for this compound.

References

Vatalanib Pharmacodynamics: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Vatalanib (also known as PTK787 or ZK-222584), a potent, orally available small molecule inhibitor of receptor tyrosine kinases. This document details its mechanism of action, quantitative inhibitory profile, and key experimental protocols relevant to its preclinical and clinical investigation.

Core Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor that primarily exerts its anti-angiogenic effects by targeting vascular endothelial growth factor receptors (VEGFRs).[1][2] It also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in tumor growth and progression, including platelet-derived growth factor receptor (PDGFR) and c-Kit.[1][2] By binding to the ATP-binding site of these receptors, this compound blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear overview of its potency and selectivity.

Target KinaseIC50 (nM)
VEGFR-2 (KDR)37[3]
VEGFR-1 (Flt-1)77
VEGFR-3 (Flt-4)640
PDGFRβ580[3]
c-Kit730[3]
Flt-1 (murine)270[3]

Key Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of the VEGFR signaling cascade, a critical pathway in angiogenesis. The following diagram illustrates the key components of this pathway and the point of this compound's intervention.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFR PDGFR cKit c-Kit This compound This compound This compound->VEGFR2 Inhibits This compound->PDGFR This compound->cKit MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Cell_Effects Cell Proliferation, Migration, Survival Akt->Cell_Effects MAPK->Cell_Effects Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prepare_reagents add_to_plate Add Reagents to 96-well Plate prepare_reagents->add_to_plate incubate Incubate at Room Temp (10 minutes) add_to_plate->incubate stop_reaction Stop Reaction (add EDTA) incubate->stop_reaction transfer_to_membrane Transfer to PVDF Membrane stop_reaction->transfer_to_membrane wash_membrane Wash Membrane (0.5% H3PO4) transfer_to_membrane->wash_membrane scintillation_counting Scintillation Counting wash_membrane->scintillation_counting analyze_data Analyze Data (Calculate IC50) scintillation_counting->analyze_data end End analyze_data->end

References

Preclinical Toxicology Profile of Vatalanib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the clinical applications of Vatalanib (also known as PTK787 or ZK-222584), a potent oral inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit, a comprehensive public record of its preclinical toxicology profile remains largely unavailable. While numerous clinical trials have documented its adverse effects in humans, detailed quantitative data and experimental protocols from preclinical toxicology studies in animal models are not readily found in published literature or public databases. This information is typically proprietary to the developing pharmaceutical companies.

This guide synthesizes the limited publicly available information regarding the preclinical safety of this compound and outlines the standard types of preclinical toxicology studies that would have been required for its regulatory submission.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of all known VEGF receptors (VEGFR-1, -2, and -3). This blockade disrupts the downstream signaling cascade initiated by VEGF, which is crucial for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of new blood vessel formation. Additionally, this compound's inhibition of PDGFR and c-Kit contributes to its anti-tumor activity.

Vatalanib_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR P1 Downstream Signaling VEGFR->P1 Activates VEGF VEGF VEGF->VEGFR This compound This compound This compound->VEGFR Inhibits Angiogenesis Angiogenesis P1->Angiogenesis

Caption: this compound inhibits VEGF-induced signaling, blocking angiogenesis.

Preclinical Safety Assessment: An Overview

Standard preclinical toxicology programs are designed to characterize the safety profile of a new drug candidate before it is administered to humans. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations and typically include a rodent (e.g., rat) and a non-rodent (e.g., dog) species. The core components of such a program are outlined below. While specific data for this compound is not public, these represent the types of studies that would have been conducted.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. These studies help in determining the median lethal dose (LD50) and identifying target organs for toxicity.

Typical Experimental Protocol:

  • Species: Rat and/or mouse.

  • Administration: Oral (gavage), consistent with the clinical route of administration for this compound.

  • Dose Levels: A range of single doses, including a vehicle control.

  • Observation Period: Typically 14 days, with close monitoring for clinical signs of toxicity, morbidity, and mortality.

  • Endpoints: Clinical signs, body weight changes, mortality, and gross necropsy of all animals.

A predicted acute oral toxicity value for this compound in rats has been reported as an LD50 of 2.4258 mol/kg, however, this is a computational prediction and not experimentally derived data.

Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies are crucial for evaluating the toxicological effects of a drug after prolonged exposure. These studies help to identify target organs, determine the No-Observed-Adverse-Effect Level (NOAEL), and inform the selection of safe starting doses for clinical trials.

Typical Experimental Protocol (Sub-chronic - e.g., 28-day or 90-day study):

  • Species: Rat and Dog.

  • Administration: Daily oral administration for the duration of the study.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is typically selected to induce some level of toxicity.

  • Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Endpoints: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathological examination of a comprehensive list of tissues.

While specific findings for this compound are not public, in-vivo studies in nude mice for efficacy at doses of 25-100 mg/kg were reported to not have a significant effect on circulating blood cells or bone marrow leukocytes. This suggests a degree of safety at these therapeutic doses in this specific model, but does not replace a full toxicology assessment.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Typical Experimental Workflow:

Safety_Pharmacology_Workflow Core_Battery Core Battery Assessment CNS Central Nervous System (e.g., Irwin test in rats) Core_Battery->CNS CVS Cardiovascular System (e.g., telemetry in dogs) Core_Battery->CVS Resp Respiratory System (e.g., whole-body plethysmography in rats) Core_Battery->Resp Follow_up Follow-up/Supplemental Studies (e.g., Renal, GI function) Core_Battery->Follow_up

Caption: Standard workflow for safety pharmacology assessment.

Genotoxicity Studies

A battery of in-vitro and in-vivo tests are conducted to assess the potential of a drug to cause genetic damage.

Typical Genotoxicity Test Battery:

  • Ames Test: An in-vitro test for gene mutations in bacteria.

  • In-vitro Mammalian Cell Cytogenetic Assay: To assess chromosomal damage in mammalian cells.

  • In-vivo Micronucleus Test: An in-vivo test in rodents to detect damage to chromosomes or the mitotic apparatus.

Carcinogenicity Studies

Long-term studies in animals are performed to identify the tumorigenic potential of a drug. These are typically required for drugs intended for chronic use.

Typical Experimental Protocol:

  • Species: Rat (2-year bioassay) and Mouse (e.g., 6-month transgenic model).

  • Administration: Daily oral administration for the lifespan of the animal model.

  • Endpoints: Comprehensive histopathological evaluation for the presence of neoplasms.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Typical Study Segments:

  • Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female reproductive function.

  • Embryo-Fetal Development (Segment II): Evaluates the potential for teratogenicity.

  • Pre- and Postnatal Development (Segment III): Examines effects on the developing offspring from conception through weaning.

Summary of Preclinical Toxicology Data

Due to the lack of publicly available preclinical toxicology reports for this compound, it is not possible to provide a quantitative summary in a tabular format as requested. The information that would typically be presented in such tables, including NOAELs, target organ toxicities across different species and study durations, and findings from safety pharmacology, genotoxicity, and carcinogenicity studies, remains within the proprietary domain of the drug's developers.

Conclusion

The preclinical toxicology profile of this compound, as required for its progression into clinical trials, would have encompassed a comprehensive suite of studies in both rodent and non-rodent species. These studies would have systematically evaluated the potential for acute and chronic toxicity, effects on vital organ systems, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While the outcomes of these specific studies are not publicly documented, the progression of this compound into late-stage clinical trials suggests that an acceptable risk-benefit profile was established in these preclinical models. Researchers and drug development professionals should be aware that the absence of public preclinical toxicology data is common for many investigational drugs, and any assessment of this compound's safety in preclinical models is limited to this understanding of standard regulatory requirements.

Methodological & Application

Vatalanib In Vitro Cell-Based Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels.[1][2] Additionally, this compound inhibits other RTKs implicated in tumor growth and proliferation, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-Kit.[2][3] This multi-targeted approach makes this compound a subject of significant interest in oncology research for its potential to inhibit tumor growth, progression, and metastasis.

These application notes provide detailed protocols for a range of in vitro cell-based assays to characterize the activity of this compound. The protocols cover the assessment of its inhibitory effects on target kinases, as well as its functional impact on endothelial and cancer cell proliferation, apoptosis, and migration.

Mechanism of Action

This compound exerts its anti-angiogenic and anti-tumor effects by binding to the ATP-binding site of the intracellular tyrosine kinase domain of its target receptors. This competitive inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting the cellular processes that rely on these signals, such as proliferation, migration, and survival.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects VEGFR VEGFR P1 Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->P1 P PDGFRb PDGFRβ PDGFRb->P1 P cKit c-Kit cKit->P1 P This compound This compound This compound->VEGFR This compound->PDGFRb This compound->cKit P2 Gene Transcription P1->P2 Proliferation Proliferation P2->Proliferation Migration Migration P2->Migration Survival Survival P2->Survival

Figure 1. this compound Signaling Pathway Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary kinase targets and in various cell-based assays.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Kinase Assays
Cell-Free Kinase AssayVEGFR2/KDRIC5037 nM[3]
Cell-Free Kinase AssayVEGFR1/Flt-1IC50~18-fold less potent than VEGFR2[3]
Cell-Free Kinase AssayVEGFR3/Flt-4IC50~18-fold less potent than VEGFR2[3]
Cell-Free Kinase AssayPDGFRβIC50580 nM[3]
Cell-Free Kinase Assayc-KitIC50730 nM[3]
Cell-Based Assays
Proliferation Assay (BrdU)HUVECs (VEGF-induced)IC507.1 nM[3]
Apoptosis Assay (Annexin V)Chronic Lymphocytic Leukemia (CLL) cellsLC5048.4 µM

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 of this compound against its target kinases (VEGFR2, PDGFRβ, c-Kit). The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.

cluster_workflow ADP-Glo™ Kinase Assay Workflow A Prepare Reagents: - Kinase (VEGFR2, PDGFRβ, or c-Kit) - Substrate (e.g., Poly(Glu,Tyr) 4:1) - ATP - this compound serial dilutions B Set up Kinase Reaction: - Add this compound dilutions to wells - Add Kinase - Add Substrate/ATP mix A->B C Incubate at RT (e.g., 60 min) B->C D Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent C->D E Incubate at RT (40 min) D->E F Convert ADP to ATP & Detect: Add Kinase Detection Reagent E->F G Incubate at RT (30-60 min) F->G H Measure Luminescence (Plate Reader) G->H I Calculate IC50 H->I

Figure 2. ADP-Glo™ Kinase Assay Workflow.

Materials:

  • Recombinant human kinases (VEGFR2, PDGFRβ, c-Kit)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • 384-well white, low-volume plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).

    • Dilute the kinase and substrate/ATP mix in kinase buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low ng range for the enzyme and near the Km for ATP.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of each this compound dilution or vehicle control.

    • Add 2 µl of the diluted kinase to each well.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF. Proliferation is quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Basal Medium with 1.5% Fetal Calf Serum (FCS)

  • Recombinant human VEGF

  • This compound

  • BrdU Cell Proliferation Assay Kit

  • 96-well plates coated with 1.5% gelatin

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed subconfluent HUVECs into gelatin-coated 96-well plates and incubate for 24 hours at 37°C and 5% CO₂.[3]

  • Treatment:

    • Replace the growth medium with basal medium containing 1.5% FCS.[3]

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Stimulate the cells with a constant concentration of VEGF (e.g., 50 ng/mL).[3] Include unstimulated and vehicle-treated controls.

  • BrdU Labeling and Detection:

    • After 24 hours of incubation, add BrdU labeling solution to each well and incubate for an additional 24 hours.[3]

    • Fix the cells and denature the DNA according to the assay kit manufacturer's instructions.

    • Add the peroxidase-labeled anti-BrdU antibody and incubate.[3]

    • Add the TMB substrate and measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound in cancer cells (e.g., chronic lymphocytic leukemia cells). It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI) to identify necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., JVM-3 for CLL)

  • Appropriate cell culture medium (e.g., RPMI 1640 with 20% FCS)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture the cells in the presence of various concentrations of this compound (e.g., 1 to 200 µM) or vehicle control for 24 hours.

  • Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells at each this compound concentration.

    • Determine the LC50 (lethal concentration 50%) value, which is the concentration of this compound that induces apoptosis in 50% of the cell population.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migration of cancer or endothelial cells towards a chemoattractant.

Materials:

  • Cell line of interest (e.g., HUVECs or a cancer cell line)

  • Transwell inserts (typically with 8 µm pores) for 24-well plates

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor)

  • This compound

  • Cotton swabs

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Assay Setup:

    • Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control.

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate for a duration that allows for cell migration (typically 4-24 hours), depending on the cell type.

  • Fixation and Staining:

    • Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with the fixing solution.

    • Stain the migrated cells with crystal violet.

  • Data Analysis:

    • Wash the inserts and allow them to dry.

    • Count the number of migrated cells in several microscopic fields for each insert.

    • Calculate the percentage of migration inhibition compared to the vehicle control and determine the IC50 value.

These protocols provide a framework for the in vitro evaluation of this compound. Researchers should optimize the specific conditions for their cell lines and experimental setup.

References

Application Notes and Protocols for Preparing Vatalanib Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the preparation, storage, and handling of Vatalanib stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This guide is intended for researchers, scientists, and professionals in drug development who are working with this multi-targeted tyrosine kinase inhibitor.

Introduction to this compound

This compound (also known as PTK787 or ZK-222584) is a potent, orally active small molecule inhibitor of angiogenesis.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] By inhibiting these receptor tyrosine kinases, this compound disrupts the signaling pathways crucial for tumor angiogenesis and growth, making it a subject of investigation for the treatment of various solid tumors.[2][3]

This compound Properties and Solubility

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for accurate preparation of stock solutions.

PropertyValueReferences
Molecular Formula C₂₀H₁₅ClN₄[1][4][5]
Molecular Weight 346.81 g/mol [4][5][6]
Appearance Solid powder[6]
Solubility in DMSO ≥16.85 mg/mL to 85 mg/mL[6][7]
Storage of Powder -20°C for up to 3 years[4][8]
Storage of Stock Solution in DMSO -80°C for up to 6 months, -20°C for up to 1 month[4][8][9]

Note: The solubility of this compound in DMSO can be enhanced with ultrasonication.[4] It is also advised to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous/molecular sieve-treated DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE at all times.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

3.3. Stock Solution Preparation

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of this compound (Molecular Weight: 346.81 g/mol ).

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock with 3.47 mg of this compound, add 1 mL of DMSO.

  • Dissolve this compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][8][9]

3.4. Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_workflow This compound Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Volumes check_solubility->aliquot Yes store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for this compound Stock Solution Preparation.

4.2. This compound Signaling Pathway Inhibition

This compound exerts its anti-angiogenic effects by inhibiting key receptor tyrosine kinases. The diagram below depicts the signaling pathways targeted by this compound.

G cluster_pathway This compound Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling This compound This compound VEGFR VEGFR-1, -2, -3 This compound->VEGFR PDGFR PDGFR-β This compound->PDGFR cKIT c-Kit This compound->cKIT proliferation Cell Proliferation VEGFR->proliferation migration Cell Migration VEGFR->migration survival Cell Survival VEGFR->survival angiogenesis Angiogenesis VEGFR->angiogenesis PDGFR->proliferation PDGFR->migration PDGFR->survival cKIT->proliferation cKIT->survival

Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.

References

Vatalanib Administration for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Vatalanib administration routes for in vivo mouse studies, focusing on oral gavage and intraperitoneal injection. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound (also known as PTK787 or ZK 222584) is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary targets include all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] By inhibiting these receptors, this compound effectively blocks downstream signaling pathways crucial for tumor angiogenesis, proliferation, and survival. These characteristics make it a valuable tool in preclinical cancer research.

Data Summary

The following tables summarize quantitative data from various in vivo mouse studies investigating the efficacy of this compound.

Table 1: this compound Efficacy in Xenograft Mouse Models

Tumor ModelAdministration RouteDosage RegimenOutcomeReference
Various human carcinomas (A431, Ls174T, HT-29, PC-3, DU145, CWR-22)Oral (p.o.)25-100 mg/kg, once dailyDose-dependent inhibition of tumor growth and metastases.[3][4][3][4]
Gastric cancer (N87)Oral (p.o.)100 mg/kg/dayIn combination with everolimus, reduced tumor size by approximately 50% compared to everolimus alone.[5][5]
Human glioma (U251)Oral (p.o.)50 mg/kg/dayWhen combined with HET0016 from day 0, decreased tumor volume, proliferation, and migration.[6][6]
Chronic Lymphocytic Leukemia (CLL)-like (JVM-3)Oral (p.o.)100 mg/kg for 21 days76% tumor inhibition rate.[7][7]
Xenograft modelOral (gastric tube)Not specified76% tumor inhibition rate.[8][8]

Table 2: this compound Pharmacokinetic and In Vitro Potency Data

ParameterValueCell/Assay TypeReference
IC50
VEGFR-2 (KDR)37 nMCell-free assay[3]
VEGFR-1 (Flt-1)77 nMCell-free assay
c-Kit730 nMCell-free assay[3]
PDGFRβ580 nMCell-free assay[3]
Pharmacokinetics
Plasma concentration after 50 mg/kg oral dose in mice> 1 µM for over 8 hoursIn vivo mouse study[9]

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.

Vatalanib_Signaling_Pathway This compound Mechanism of Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_Akt PDGFR->RAS_MAPK PDGFR->Angiogenesis cKit->PI3K_Akt cKit->RAS_MAPK This compound This compound This compound->VEGFR This compound->PDGFR This compound->cKit Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling.

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound are provided below.

Formulation of this compound for In Vivo Administration

This compound can be formulated for both oral and intraperitoneal administration. A common formulation involves the use of a vehicle containing DMSO, PEG300, Tween 80, and sterile water.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water (ddH₂O) or saline

  • Sterile tubes and syringes

Protocol for a 1 mL Working Solution:

  • Prepare an 80 mg/mL stock solution of this compound in DMSO. Ensure the this compound is fully dissolved.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the 80 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

  • Vortex the solution until it is a clear, homogenous mixture.

  • It is recommended to use the mixed solution immediately for optimal results.[3]

This formulation results in a final this compound concentration of 4 mg/mL. The volume administered to each mouse should be calculated based on its body weight to achieve the desired dosage.

Oral Gavage Administration

Oral gavage is a common and effective method for administering this compound in mice.

Oral_Gavage_Workflow Oral Gavage Administration Workflow A Calculate Dosage Volume B Prepare this compound Formulation A->B C Restrain Mouse B->C D Measure Gavage Needle Length C->D E Insert Gavage Needle D->E F Administer Solution Slowly E->F G Withdraw Needle F->G H Monitor Mouse G->H

Caption: Workflow for oral gavage administration of this compound.

Protocol:

  • Dosage Calculation: Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., 50 mg/kg).

  • Animal Restraint: Properly restrain the mouse by gently scruffing the back of the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow the needle as it is gently advanced. Do not force the needle.

  • Administration: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound solution.

  • Needle Withdrawal: Gently and smoothly withdraw the gavage needle.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Intraperitoneal (IP) Injection

Intraperitoneal injection is another viable route for this compound administration.

IP_Injection_Workflow Intraperitoneal Injection Workflow A Calculate Dosage Volume B Prepare this compound Formulation A->B C Restrain Mouse B->C D Locate Injection Site C->D E Insert Needle D->E F Aspirate to Check for Fluid E->F G Inject Solution F->G H Withdraw Needle G->H I Monitor Mouse H->I

Caption: Workflow for intraperitoneal injection of this compound.

Protocol:

  • Dosage Calculation: Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., 10 mg/kg).

  • Animal Restraint: Restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Needle Insertion:

    • Use a sterile needle (25-27 gauge).

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, reposition the needle.

  • Injection: Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring: Monitor the mouse for any adverse reactions.

Conclusion

This compound is a versatile multi-targeted tyrosine kinase inhibitor with proven efficacy in various preclinical mouse models of cancer. The administration routes and protocols detailed in these application notes provide a foundation for researchers to design and execute robust in vivo studies. Proper formulation and administration techniques are critical for obtaining reliable and reproducible results in the evaluation of this compound's therapeutic potential.

References

Vatalanib in Xenograft Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vatalanib (also known as PTK787 or ZK 222584), a potent oral tyrosine kinase inhibitor, in preclinical xenograft models. This document includes detailed information on dosage, treatment schedules, and experimental protocols to guide researchers in designing and executing their studies.

Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3][4] By inhibiting these receptors, this compound effectively blocks the signaling pathways crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[2][5] Its oral bioavailability makes it a convenient compound for in vivo studies.[3]

This compound Signaling Pathway Inhibition

This compound exerts its anti-angiogenic effects by blocking the phosphorylation of key tyrosine kinase receptors. The diagram below illustrates the primary signaling pathways inhibited by this compound.

Vatalanib_Signaling_Pathway VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Permeability Vascular Permeability VEGFR->Permeability PDGFR->PI3K cKit c-Kit This compound This compound This compound->VEGFR This compound->PDGFR This compound->cKit MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 6. This compound/Vehicle Administration Randomization->Treatment_Admin Tumor_Measurement 7. Tumor Volume Measurement (e.g., Calipers) Treatment_Admin->Tumor_Measurement Body_Weight 8. Body Weight Monitoring Treatment_Admin->Body_Weight Endpoint 9. Study Endpoint Reached Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Collection 10. Tumor & Tissue Collection Endpoint->Tissue_Collection Data_Analysis 11. Data Analysis Tissue_Collection->Data_Analysis

References

Troubleshooting & Optimization

Vatalanib Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Vatalanib (also known as PTK787 or ZK 222584) for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, small-molecule inhibitor of multiple protein tyrosine kinases.[1][2] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial for angiogenesis, the formation of new blood vessels.[3][4] By inhibiting these receptors, this compound blocks VEGF-stimulated endothelial cell proliferation, migration, and survival.[5] It also shows inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms at higher concentrations.[2][4] This anti-angiogenic activity makes it a subject of investigation for treating various cancers.[1]

Q2: What is the best solvent to prepare a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6][7] this compound and its salts exhibit high solubility in DMSO.[8][9][10][11] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[8]

Q3: How should I store this compound powder and stock solutions?

A3: this compound as a solid powder should be stored at -20°C, where it is stable for at least four years.[10][12] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[6][13] Aqueous solutions are not recommended for storage for more than one day.[12]

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: this compound is sparingly soluble in aqueous buffers.[12] Direct dissolution in media is not recommended due to the high probability of precipitation. The standard method is to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute this stock into the aqueous buffer or cell culture medium to the final desired concentration.[12]

Q5: My this compound precipitated after I diluted my DMSO stock into the cell culture medium. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The key is to ensure the final DMSO concentration in the media is low (typically ≤0.5%) and to mix the solution thoroughly during dilution.

This compound Solubility Data

The following tables summarize the solubility of this compound and its common salt forms in various solvents. Note that values can vary slightly between suppliers.

Table 1: this compound (Free Base) Solubility

SolventMaximum Concentration (mg/mL)Molar Equivalent (mM)Notes
DMSO≥16.85[9][14] - 62.5[5][6]~48.6 - 180.2May require sonication to fully dissolve.[5][6]
Ethanol~3.0[9][14] - 6[8]~8.7 - 17.3May require warming and sonication.[9][14]
Water~10[8] - 32.53[9][14]~28.8 - 93.8May require warming and sonication.[9][14]

Table 2: this compound Hydrochloride (2HCl) Solubility

SolventMaximum Concentration (mg/mL)Molar Equivalent (mM)Notes
DMSO21[11] - 25[10][12]~50.0 - 59.6
Ethanol0.3[10][12]~0.7
DMSO:PBS (1:10, pH 7.2)~0.09[12][15]~0.21Sparingly soluble.[12]

Table 3: this compound Succinate Solubility

SolventMaximum Concentration (mg/mL)Molar Equivalent (mM)
DMSO46.49100

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of this compound free base (MW: 346.81 g/mol ), you would need 3.47 mg.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[5][6] Visually inspect the solution to confirm there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6]

Protocol 2: Preparation of Working Solution in Cell Culture Media
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Gently warm your cell culture medium to 37°C.

  • Dilution: To minimize precipitation, perform a serial dilution or add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[16] Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically <0.5%).

  • Final Mix: Once the stock solution is added, cap the tube and invert it several times to ensure homogeneity.

  • Application: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.[12]

Visual Guides and Workflows

G cluster_0 VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR-2 (KDR/Flk-1) VEGF->VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 This compound This compound This compound->VEGFR Inhibits PLCg PLCγ P1->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: this compound inhibits the VEGFR-2 signaling cascade.

G cluster_1 This compound Solution Preparation Workflow start Start: This compound Powder weigh 1. Weigh Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Creates Stock Solution) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Dilute into Warm Culture Media thaw->dilute use 8. Use Immediately dilute->use end End: Working Solution use->end

Caption: Workflow for preparing this compound solutions.

Troubleshooting Guide: this compound Precipitation in Media

Use this guide if you observe cloudiness, crystals, or precipitate after diluting your this compound stock solution into cell culture medium.

G cluster_2 Troubleshooting Precipitation start Precipitate Observed in Media? q_dmso Is final DMSO concentration >0.5%? start->q_dmso Yes a_dmso_yes Action: Lower final DMSO concentration. Consider a higher stock concentration or serial dilution. q_dmso->a_dmso_yes Yes q_mix Was the stock added too quickly? q_dmso->q_mix No end Problem Resolved a_dmso_yes->end a_mix_yes Action: Add stock dropwise while gently vortexing or swirling the warm media. q_mix->a_mix_yes Yes q_temp Was the media cold? q_mix->q_temp No a_mix_yes->end a_temp_yes Action: Ensure media is pre-warmed to 37°C before adding the this compound stock. q_temp->a_temp_yes Yes q_serum Are you using low-serum or serum-free media? q_temp->q_serum No a_temp_yes->end a_serum_yes Action: Compound solubility can decrease in low-protein environments. Test lower this compound concentrations. q_serum->a_serum_yes Yes q_serum->end No a_serum_yes->end

Caption: Decision tree for troubleshooting precipitation.

References

Identifying and mitigating Vatalanib off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and mitigating off-target effects of Vatalanib (also known as PTK787 or ZK 222584). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental challenges and to offer detailed methodologies for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-targets of this compound?

A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] Known off-targets that are inhibited in a similar nanomolar range include c-Fms.[3][4] At higher concentrations, it may also inhibit the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[1]

Q2: My cells are showing unexpected phenotypes after this compound treatment that don't align with VEGFR/PDGFR/c-Kit inhibition. What could be the cause?

A2: Unexpected phenotypes could be due to this compound's off-target effects. It is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target. This can be achieved by using a secondary, structurally unrelated inhibitor for the same target or by performing rescue experiments with downstream effectors of the target pathway. If the phenotype persists, it is likely due to off-target activity.

Q3: How can I confirm that this compound is engaging its intended target in my cellular model?

A3: Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of this compound to its target protein in intact cells.[5][6] Alternatively, you can assess the phosphorylation status of the direct downstream substrate of the target kinase via Western blotting or ELISA to confirm functional inhibition.

Q4: What are the best practices for minimizing off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound and to perform dose-response experiments to distinguish on-target from off-target effects. It is also advisable to use multiple, structurally distinct inhibitors for the same target to ensure the observed phenotype is not compound-specific. Additionally, validating your findings in multiple cell lines or model systems can help to confirm the on-target nature of the observed effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary on-targets and known off-targets.

On-Target Kinases IC50 (nM) Assay Type Reference
VEGFR-1/Flt-1Less potent than VEGFR-2Cell-free[7]
VEGFR-2/KDR/Flk-137Cell-free[7]
VEGFR-3/Flt-4~666 (18-fold less potent than VEGFR-2)Cell-free[7]
PDGFRβ580Cell-free[7]
c-Kit730Cell-free[7]
Known Off-Target Kinases IC50 (nM) Assay Type Reference
c-FmsInhibited in nanomolar rangeNot specified[3][4]
Flk-1270Cell-free[7]

Experimental Protocols & Troubleshooting

This section provides detailed protocols for key experiments to identify and characterize this compound's off-target effects, along with troubleshooting guides.

In Vitro Kinase Assay for Selectivity Profiling

This protocol is for determining the IC50 of this compound against a panel of purified kinases.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinases

    • Kinase-specific peptide substrates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • ATP solution

    • Phosphoric acid (for stopping the reaction)

    • Filter paper or membrane for capturing phosphorylated substrate

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the this compound dilution.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto filter paper and wash extensively to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Troubleshooting Guide:

Problem Possible Cause Solution
High background signalNon-specific binding of ATP to the filter paper.Increase the number and duration of washes.
Low signal-to-noise ratioSuboptimal enzyme or substrate concentration.Titrate the kinase and substrate to find optimal concentrations.
Inconsistent resultsPipetting errors or variability in incubation times.Use calibrated pipettes and ensure consistent timing for all reactions.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_this compound Prepare this compound Dilutions add_reagents Add Kinase, Substrate, and this compound to Plate prep_this compound->add_reagents prep_reagents Prepare Kinase/Substrate Mix prep_reagents->add_reagents start_reaction Initiate with ATP/[γ-³²P]ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction spot_filter Spot on Filter Paper & Wash stop_reaction->spot_filter quantify Scintillation Counting spot_filter->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for determining this compound's IC50 in an in vitro kinase assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to its target protein inside intact cells.[5][6]

Methodology:

  • Reagents and Materials:

    • Cell culture medium and supplements

    • This compound stock solution

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibody against the target protein

    • Secondary antibody conjugated to HRP

    • Chemiluminescence substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Troubleshooting Guide:

Problem Possible Cause Solution
No clear melting curveThe protein is very stable or unstable.Adjust the temperature range for heating.
No shift observed with this compoundThis compound does not bind to the target in the tested conditions, or the concentration is too low.Increase this compound concentration or incubation time.
High variability between replicatesInconsistent heating or cell lysis.Ensure uniform heating and complete cell lysis.

CETSA Experimental Workflow

G cluster_cell_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Analysis treat_cells Treat Cells with This compound or Vehicle harvest_cells Harvest and Wash Cells treat_cells->harvest_cells heat_cells Heat Cells at Different Temperatures harvest_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells separate_fractions Separate Soluble and Insoluble Fractions lyse_cells->separate_fractions western_blot Western Blot for Target Protein separate_fractions->western_blot quantify_bands Quantify Band Intensity western_blot->quantify_bands generate_curve Generate Melting Curve quantify_bands->generate_curve

Caption: Workflow for performing a Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics for Off-Target Identification

This protocol uses immobilized this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.

Methodology:

  • Reagents and Materials:

    • This compound analog with a linker for immobilization (if this compound itself cannot be immobilized)

    • Affinity beads (e.g., Sepharose)

    • Cell lysis buffer

    • Wash buffers of varying stringency

    • Elution buffer (e.g., high concentration of this compound, SDS-PAGE sample buffer)

    • Mass spectrometry-compatible reagents for protein digestion (e.g., trypsin)

    • LC-MS/MS system

  • Procedure:

    • Immobilize this compound onto affinity beads.

    • Prepare a native cell lysate.

    • Incubate the cell lysate with the this compound-conjugated beads. For competition experiments, pre-incubate the lysate with free this compound.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptides by LC-MS/MS to identify the proteins.

    • Compare the proteins identified in the this compound pulldown with a control (unconjugated beads) and competition experiments to identify specific binders.

Troubleshooting Guide:

Problem Possible Cause Solution
High background of non-specific proteinsInsufficient washing or sticky beads.Increase the stringency and number of washes. Use a blocking agent like BSA.
No known targets identifiedInefficient immobilization of this compound or loss of its activity.Confirm the successful immobilization and binding activity of the conjugated this compound.
Low yield of eluted proteinsStrong binding of proteins to the beads.Use a more stringent elution buffer.

Chemical Proteomics Workflow

G cluster_prep Preparation cluster_pulldown Pulldown cluster_analysis Analysis immobilize Immobilize this compound on Beads incubate Incubate Lysate with Beads immobilize->incubate prepare_lysate Prepare Cell Lysate prepare_lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute digest Digest Proteins elute->digest lc_ms LC-MS/MS Analysis digest->lc_ms identify Identify Off-Targets lc_ms->identify

Caption: Workflow for identifying this compound off-targets using chemical proteomics.

Signaling Pathway Diagram

This compound's On-Target and Potential Off-Target Signaling

G cluster_this compound This compound cluster_on_target On-Targets cluster_off_target Off-Targets cluster_pathways Downstream Pathways This compound This compound VEGFR VEGFRs This compound->VEGFR PDGFR PDGFR This compound->PDGFR cKit c-Kit This compound->cKit cFms c-Fms This compound->cFms EGFR EGFR This compound->EGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation VEGFR->Proliferation PDGFR->Proliferation Migration Cell Migration PDGFR->Migration Survival Cell Survival cKit->Survival cFms->Proliferation EGFR->Proliferation EGFR->Survival

Caption: this compound's inhibition of on-target and potential off-target pathways.

References

Technical Support Center: Optimizing Vatalanib Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tyrosine kinase inhibitor, Vatalanib, in animal models. The focus is on optimizing dosage to reduce toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that inhibits the tyrosine kinase activity of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[1][2][3] It also inhibits other related receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2][3] By blocking these signaling pathways, this compound potently inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][3]

Q2: What is a typical effective oral dose range for this compound in mouse models?

A2: Based on preclinical studies, a common effective oral dose range for this compound in mouse models is 25-100 mg/kg, administered once daily.[1] A frequently used dose in xenograft studies is 50 mg/kg/day.[4]

Q3: What are the most common toxicities observed with this compound in animal models?

A3: The most common toxicities associated with this compound and other VEGFR tyrosine kinase inhibitors in animal models include hypertension, diarrhea, loss of body weight (as a surrogate for fatigue and anorexia), and potential for liver and kidney toxicities.[5][6][7] At higher doses, more severe adverse events, including mortality, have been reported.[7]

Q4: How can I prepare this compound for oral administration in mice?

A4: this compound can be formulated for oral gavage. A common method involves dissolving this compound in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween 80, and water. Careful attention should be paid to the final concentration of each component to ensure solubility and minimize vehicle-related toxicity.

Troubleshooting Guides

Issue 1: Significant Body Weight Loss in Treated Animals

Table 1: this compound Dose-Dependent Body Weight Loss in Mice (Illustrative Data)

Dosage (mg/kg/day)Expected Mean Body Weight Loss (%)Time to OnsetRecommended Action
25< 5%7-14 daysContinue monitoring daily.
505-10%5-10 daysProvide supportive care (e.g., diet gel, moistened food). Monitor food and water intake.
7510-15%3-7 daysReduce dose to 50 mg/kg/day. Implement supportive care. Consider a 1-2 day drug holiday if weight loss exceeds 15%.
100> 15%2-5 daysImmediately cease dosing. Provide intensive supportive care. Euthanize if animal becomes moribund. Re-evaluate experimental design and consider lower starting doses.

Note: This table provides illustrative data based on typical findings in preclinical studies with tyrosine kinase inhibitors. Actual results may vary depending on the animal strain, age, and overall health.

Troubleshooting Steps:

  • Confirm Accurate Dosing: Double-check all calculations for dose and formulation preparation. Ensure the correct volume is being administered for the animal's current body weight.

  • Assess for Other Clinical Signs: Observe animals for signs of dehydration, lethargy, or rough coat, which can accompany weight loss.

  • Implement Supportive Care:

    • Provide highly palatable and easily accessible food, such as wet mash or nutrient gel packs.

    • Ensure easy access to water, potentially using a water bottle with a longer sipper tube or a shallow dish.

  • Dose Modification: If body weight loss exceeds 15%, a temporary cessation of treatment or a dose reduction is recommended.

Issue 2: Onset of Hypertension

Table 2: this compound and TKI-Induced Hypertension in Rodents

Dosage (mg/kg/day)Expected Systolic Blood Pressure Increase (mmHg)Monitoring FrequencyRecommended Action
25-5010-20WeeklyMonitor blood pressure.
75-10020-40Twice weeklyConsider co-administration of an antihypertensive agent (e.g., amlodipine, enalapril).[8][9] If blood pressure increase is severe (>40 mmHg), consider dose reduction.

Note: Data on specific this compound-induced blood pressure increases in mice is limited. This table is based on findings with other VEGFR TKIs in rodent models.[10]

Troubleshooting Steps:

  • Accurate Blood Pressure Measurement: Utilize a validated method for measuring blood pressure in rodents, such as tail-cuff plethysmography. Ensure the animals are acclimated to the procedure to minimize stress-induced hypertension.

  • Prophylactic Measures: For studies using higher doses of this compound, consider prophylactic administration of antihypertensive medications.

  • Therapeutic Intervention: If a significant increase in blood pressure is observed, initiate treatment with an antihypertensive agent. Calcium channel blockers (e.g., amlodipine) or ACE inhibitors (e.g., enalapril) are often effective.[8][9]

  • Dose Adjustment: If hypertension is severe or refractory to treatment, a reduction in the this compound dose may be necessary.

Issue 3: Development of Diarrhea

Table 3: Management of this compound-Induced Diarrhea

Severity of DiarrheaClinical SignsRecommended Action
Mild (Grade 1-2)Soft, but formed stools; slight increase in frequency.Administer loperamide (e.g., 1-2 mg/kg subcutaneously or orally).[11] Ensure adequate hydration with easy access to water.
Moderate (Grade 2-3)Loose, unformed stools; moderate increase in frequency.Increase loperamide dose and frequency.[1] Provide subcutaneous fluids for hydration. Monitor for dehydration (skin tenting).
Severe (Grade 3-4)Watery, frequent stools; signs of dehydration and lethargy.Discontinue this compound treatment. Administer subcutaneous octreotide (e.g., 100-150 µg/kg).[12] Provide aggressive fluid therapy. Euthanize if animal becomes moribund.

Troubleshooting Steps:

  • Monitor Fecal Consistency: Regularly check cages for the presence and consistency of fecal pellets.

  • Maintain Hydration: Diarrhea can quickly lead to dehydration. Ensure animals have continuous access to water. Consider providing electrolyte solutions.

  • Pharmacological Intervention:

    • Loperamide: An effective first-line treatment for mild to moderate diarrhea.[11]

    • Octreotide: A somatostatin analog that can be used for more severe, refractory diarrhea.[12]

  • Dietary Support: Provide easily digestible, low-fiber food.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Sterile water for injection

    • Sterile tubes and syringes

    • Oral gavage needles

  • Procedure for a 10 mg/mL solution:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Add PEG300 to a final concentration of 40% of the total volume.

    • Add Tween 80 to a final concentration of 5% of the total volume.

    • Add sterile water to reach the final desired volume.

    • Vortex thoroughly until the solution is clear.

  • Administration:

    • Administer the solution to mice via oral gavage using an appropriate gauge gavage needle.

    • The volume to be administered should be calculated based on the animal's body weight (typically 5-10 mL/kg).

Protocol 2: Monitoring for this compound-Induced Toxicity
  • Daily Monitoring:

    • Record body weight.

    • Observe for clinical signs of toxicity, including changes in posture, activity, grooming, and fecal consistency.

    • Monitor food and water intake.

  • Weekly Monitoring:

    • Measure blood pressure using a tail-cuff system.

  • Bi-weekly or Terminal Monitoring:

    • Collect blood via an appropriate method (e.g., submandibular or cardiac puncture at termination) for complete blood count (CBC) and serum chemistry analysis. Key parameters to assess include:

      • Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

      • Kidney function: Blood urea nitrogen (BUN) and creatinine.

    • At the end of the study, perform a complete necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, and gastrointestinal tract) for histopathological analysis.

Visualizations

Vatalanib_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT cKit c-Kit cKit->PI3K_AKT This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits This compound->cKit Inhibits Angiogenesis Angiogenesis (Tumor Growth & Metastasis) PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Body Weight, Blood Pressure) acclimatization->baseline treatment This compound Administration (Oral Gavage, Daily) baseline->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring Day 1 to End bp_monitoring Weekly Blood Pressure Measurement treatment->bp_monitoring Weekly endpoint End of Study monitoring->endpoint bp_monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Blood & Tissue Analysis necropsy->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for a this compound in vivo study.

Troubleshooting_Logic Toxicity Toxicity Observed? WeightLoss Body Weight Loss >15%? Toxicity->WeightLoss Yes Continue Continue Monitoring Toxicity->Continue No Hypertension Severe Hypertension? WeightLoss->Hypertension No DoseReduction Reduce this compound Dose WeightLoss->DoseReduction Yes Diarrhea Severe Diarrhea? Hypertension->Diarrhea No Hypertension->DoseReduction Yes Diarrhea->DoseReduction Yes SupportiveCare Implement Supportive Care Diarrhea->SupportiveCare No DoseReduction->SupportiveCare

Caption: Decision tree for managing this compound-induced toxicities.

References

Common adverse effects of Vatalanib in preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting common adverse effects of Vatalanib in preclinical research settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with this compound in preclinical animal models?

A1: Based on available preclinical data, this compound is generally well-tolerated at therapeutic doses. In studies involving nude mice with various human carcinoma xenografts, daily oral administration of this compound at doses of 25-100 mg/kg did not produce significant effects on circulating blood cells or bone marrow leukocytes.[1] Additionally, the same study noted no impairment in wound healing.[1]

Q2: Have any specific biomarkers been identified in preclinical studies that correlate with this compound's biological activity or potential for adverse effects?

A2: Yes, in a preclinical mouse melanoma metastasis model, an increase in plasma Vascular Endothelial Growth Factor (VEGF) levels was observed at oral doses of 50 mg/kg and above. This finding was consistent with observations in early clinical trials and may serve as a pharmacodynamic biomarker of this compound's biological activity.

Q3: What are the known on-target and potential off-target effects of this compound that could contribute to adverse findings?

A3: this compound is a multi-targeted tyrosine kinase inhibitor, primarily targeting all known VEGF receptors (VEGFR-1, -2, and -3). It also inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms. The on-target inhibition of VEGFR is responsible for its anti-angiogenic effects but can also lead to class-specific adverse effects. While specific preclinical off-target toxicities are not extensively documented in publicly available literature, its multi-targeted nature suggests the potential for a broader range of effects compared to more selective inhibitors.

Troubleshooting Guides

Problem: Unexpected lack of efficacy or unusual tumor growth kinetics in xenograft models.

Possible Cause: In a preclinical model of human glioma, it was observed that this compound administered to animals with established tumors led to an increase in tumor volume and permeability. This suggests that the timing of this compound administration relative to tumor development might be critical and could, in some contexts, lead to unexpected results.

Suggested Mitigation:

  • Optimize Dosing Schedule: Initiate this compound treatment at an earlier stage of tumor development in your experimental model.

  • Monitor Tumor Microenvironment: Investigate changes in tumor vascularity and permeability using imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to better understand the drug's effect in your specific model.

  • Combination Therapy: Consider combining this compound with other agents that may counteract potential resistance mechanisms or paradoxical effects.

Quantitative Data Summary

ParameterAnimal ModelDosing RegimenObservationReference
Hematological EffectsNude Mice (with human carcinoma xenografts)25-100 mg/kg, oral, dailyNo significant effect on circulating blood cells or bone marrow leukocytes[1]
Wound HealingNude Mice25-100 mg/kg, oral, dailyNo impairment of wound healing[1]
Plasma VEGF LevelsC57BL/6 Mice (with B16/BL6 melanoma)≥ 50 mg/kg, oralIncrease in plasma VEGF levels

Experimental Protocols

Assessment of Hematological Effects and General Tolerability in Xenograft Models

This protocol is a generalized representation based on common practices in preclinical oncology research.

1. Animal Model:

  • Use immunodeficient mice (e.g., nude mice) to allow for the growth of human tumor xenografts.

2. Tumor Implantation:

  • Implant human carcinoma cells subcutaneously into the flank of the mice.

  • Allow tumors to reach a predetermined size before initiating treatment.

3. Dosing:

  • Prepare this compound in a suitable vehicle for oral administration.

  • Administer this compound daily via oral gavage at doses ranging from 25 to 100 mg/kg.

  • Include a vehicle control group.

4. Monitoring:

  • Monitor animal body weight and general health daily.

  • Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • At the end of the study, collect blood samples via cardiac puncture for complete blood count (CBC) analysis to assess effects on red blood cells, white blood cells, and platelets.

  • Harvest bone marrow (e.g., from the femur) for histopathological analysis of leukocyte populations.

5. Wound Healing Assessment (if applicable):

  • Create a small, standardized full-thickness skin wound on the dorsum of the mice.

  • Administer this compound or vehicle as described above.

  • Measure the wound area daily or at set intervals to assess the rate of closure.

Signaling Pathways and Experimental Workflows

Vatalanib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation & Survival PDGFR->Cell_Proliferation cKIT c-Kit cKIT->Cell_Proliferation This compound This compound This compound->VEGFR This compound->PDGFR This compound->cKIT

Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling.

Experimental_Workflow start Start: Animal Model Selection (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth to Predetermined Size tumor_implantation->tumor_growth treatment_groups Randomization into Treatment Groups (this compound vs. Vehicle) tumor_growth->treatment_groups dosing Daily Oral Dosing treatment_groups->dosing monitoring In-life Monitoring: - Body Weight - Tumor Volume - General Health dosing->monitoring endpoint Study Endpoint: - Blood Collection (CBC) - Tissue Harvesting (Tumor, Bone Marrow) monitoring->endpoint analysis Data Analysis: - Statistical Comparison - Histopathology endpoint->analysis

Caption: Preclinical xenograft study workflow for this compound.

References

Interpreting unexpected outcomes in Vatalanib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vatalanib (also known as PTK787/ZK 222584) experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected outcomes and troubleshoot common issues encountered during in vitro and in vivo studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3). It also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit at sub-micromolar concentrations. By blocking these signaling pathways, this compound inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Q2: What are the expected outcomes of this compound treatment in preclinical cancer models?

In preclinical models, this compound is expected to inhibit the proliferation and migration of endothelial cells, leading to a reduction in tumor angiogenesis. This can result in the suppression of tumor growth and metastasis. In some cancer cell lines, particularly those dependent on VEGFR, PDGFR, or c-Kit signaling, this compound may also have direct anti-proliferative and pro-apoptotic effects.

Q3: My cancer cell line is not responding to this compound treatment in vitro. What are the possible reasons?

There are several potential reasons for a lack of response to this compound in an in vitro setting:

  • Low or absent expression of target receptors: The cancer cell line may not express sufficient levels of VEGFR, PDGFR, or c-Kit for this compound to exert a significant effect.

  • Insensitivity of the cell line to angiogenesis inhibition: Some tumor cell lines may be less dependent on angiogenesis for growth in a 2D culture environment.

  • Presence of resistance mechanisms: The cells may possess intrinsic or acquired resistance to this compound.

  • Suboptimal experimental conditions: Issues with drug concentration, treatment duration, or cell culture conditions can affect the outcome.

Troubleshooting Guides

Issue 1: No or Low Efficacy of this compound in In Vitro Experiments

If you observe minimal or no effect of this compound on your cancer cell line, follow this troubleshooting workflow:

dot

Troubleshooting_In_Vitro cluster_start Start: Unexpected In Vitro Outcome cluster_validation Initial Validation cluster_investigation Investigate Resistance cluster_conclusion Conclusion start No/Low this compound Efficacy validate_drug Validate this compound Activity (e.g., on HUVEC cells) start->validate_drug check_targets Confirm Target Expression (VEGFR, PDGFR, c-Kit) in your cell line (WB/FACS) validate_drug->check_targets If drug is active viability_assay Perform Dose-Response Cell Viability Assay check_targets->viability_assay If targets are expressed resistance_mech Investigate Resistance Mechanisms: - ABC Transporter Expression - Alternative Pathway Activation - Target Gene Sequencing viability_assay->resistance_mech If IC50 is high conclusion Conclude on Cell Line Sensitivity or Resistance Mechanism resistance_mech->conclusion VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras response Proliferation, Migration, Survival, Permeability PLCg->response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->response This compound This compound This compound->VEGFR2 Inhibits (ATP-binding site) Resistance_Mechanisms cluster_drug Drug Action cluster_resistance Mechanisms of Resistance cluster_outcome Outcome This compound This compound Target VEGFR/PDGFR This compound->Target Inhibition ReducedEfficacy Reduced Therapeutic Efficacy DrugEfflux Increased Drug Efflux (e.g., ABCB1, ABCG2) DrugEfflux->ReducedEfficacy Leads to TargetMutation Target Kinase Mutation (Altered Drug Binding) TargetMutation->ReducedEfficacy Leads to Bypass Activation of Bypass Pathways (e.g., FGFR, EGFR) Bypass->ReducedEfficacy Leads to

Vatalanib Drug-Drug Interactions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vatalanib. The information is designed to address potential drug-drug interaction issues that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: this compound is extensively metabolized, primarily through oxidative metabolism.[1] The major cytochrome P450 (CYP) enzyme involved is CYP3A4, with contributions from CYP2D6 and CYP1A2.[2] This metabolism results in two major pharmacologically inactive metabolites and one minor active metabolite.[2]

Q2: I'm observing a decrease in this compound exposure over time in my multi-day in vivo study. What could be the cause?

A2: This is a known characteristic of this compound. The compound induces its own metabolism, a phenomenon known as autoinduction.[2] This is likely due to the induction of CYP3A4. Clinical studies have shown that this compound's systemic exposure can decrease by approximately 50-58% after about seven days of continuous dosing.[2] Researchers should account for this time-dependent pharmacokinetic variability in their experimental design and data analysis.

Q3: Are there any known clinically significant drug-drug interactions with this compound?

A3: Yes, several clinically relevant interactions have been observed:

  • CYP3A4 Inducers: Co-administration of this compound with strong CYP3A4 inducers, such as certain anti-epileptic drugs (e.g., phenytoin, carbamazepine), will significantly increase this compound's metabolism, leading to lower plasma concentrations and potentially reduced efficacy.

  • CYP3A4 Inhibitors: Conversely, co-administration with strong CYP3A4 inhibitors is expected to decrease this compound's metabolism, leading to higher plasma concentrations and an increased risk of toxicities. For example, the serum concentration of this compound may be increased when combined with voriconazole, a known CYP3A4 inhibitor.[1]

  • Bevacizumab: When this compound was administered with bevacizumab, another angiogenesis inhibitor, enhanced toxicities, particularly proteinuria and hypertension, were observed.[3]

  • Everolimus: In a phase Ib study, the combination of this compound and the mTOR inhibitor everolimus did not appear to cause significant pharmacokinetic interactions, with no major changes in the exposure of either drug.[4]

Q4: Does this compound have the potential to inhibit CYP enzymes and affect the metabolism of other drugs?

A4: Based on predictive models, this compound is suggested to have inhibitory potential against several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1] This suggests a potential for this compound to increase the plasma concentrations of co-administered drugs that are substrates of these enzymes. For instance, it is predicted that the serum concentration of acetaminophen may be increased when combined with this compound.[1] However, there is a lack of publicly available, experimentally determined IC50 values to confirm the extent of this inhibition for most CYPs.

Q5: How does this compound interact with drug transporters?

Data Presentation

Table 1: Predicted In Vitro Interactions of this compound with Cytochrome P450 Enzymes

CYP IsozymePredicted InteractionPotential Clinical ConsequenceCitation
CYP3A4Substrate & Potential InhibitorThis compound levels are affected by CYP3A4 inducers/inhibitors. May increase levels of other CYP3A4 substrates.[1][2]
CYP2D6Substrate & Potential InhibitorMinor metabolic pathway. May increase levels of CYP2D6 substrates.[1][2]
CYP1A2Substrate & Potential InhibitorMinor metabolic pathway. May increase levels of CYP1A2 substrates.[1][2]
CYP2C9Potential InhibitorMay increase levels of CYP2C9 substrates (e.g., warfarin, NSAIDs).[1]
CYP2C19Potential InhibitorMay increase levels of CYP2C19 substrates (e.g., omeprazole).[1]

Note: The inhibitory potential is based on computational predictions from DrugBank and requires experimental verification.

Experimental Protocols

General Protocol for In Vitro Cytochrome P450 Inhibition Assay

Since a specific, published protocol for this compound is unavailable, this guide provides a general methodology for assessing the direct inhibitory potential of a compound like this compound on CYP450 enzymes using human liver microsomes.

Objective: To determine the IC50 value of this compound for major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19).

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP-isoform specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • Positive control inhibitors for each isoform

  • Phosphate buffer

  • Acetonitrile or other quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and control inhibitors in an appropriate solvent (e.g., DMSO). Create a series of dilutions for this compound to test a range of concentrations.

  • Incubation Setup: In a 96-well plate, combine the phosphate buffer, HLM, and the this compound dilution (or control inhibitor/vehicle).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow this compound to interact with the enzymes.

  • Initiation of Reaction: Add the isoform-specific probe substrate to all wells. Immediately after, add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Plot the percent inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Vatalanib_Metabolism_and_Interactions This compound Metabolism and Potential Drug-Drug Interactions This compound This compound Metabolites Inactive & Minor Active Metabolites This compound->Metabolites Metabolism Other_CYPs Other CYPs (2C9, 2C19) This compound->Other_CYPs Potential Inhibition CYP3A4 CYP3A4 CYP3A4->Metabolites CYP2D6 CYP2D6 CYP2D6->Metabolites CYP1A2 CYP1A2 CYP1A2->Metabolites Inducers CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) Inducers->CYP3A4 Induction Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole, Voriconazole) Inhibitors->CYP3A4 Inhibition Substrates Substrates of Other CYPs Other_CYPs->Substrates Metabolism of other drugs

Caption: this compound's metabolic pathways and points of potential drug-drug interactions.

experimental_workflow prep Prepare Reagents (this compound, Microsomes, Substrates) incubate Incubate this compound with Microsomes prep->incubate react Initiate Reaction with Substrate & NADPH incubate->react stop Quench Reaction react->stop analyze Analyze Metabolite by LC-MS/MS stop->analyze calc Calculate IC50 analyze->calc

Caption: A generalized workflow for an in vitro CYP450 inhibition assay.

References

Validation & Comparative

Validating Vatalanib Target Engagement: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vatalanib's performance in preclinical models, with a focus on validating its engagement with key therapeutic targets. Experimental data is presented alongside detailed methodologies to support researchers in their evaluation of this multi-targeted tyrosine kinase inhibitor.

Data Presentation: this compound and Comparators in Preclinical Models

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] Its anti-angiogenic and anti-tumor effects have been evaluated in a variety of in vitro and in vivo preclinical models. This section summarizes key quantitative data to facilitate a comparison with other well-established VEGFR inhibitors, Sunitinib and Sorafenib.

Table 1: In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)Notes
This compound VEGFR-1 (Flt-1)77
VEGFR-2 (KDR/Flk-1)27 - 37[3][4]
VEGFR-3 (Flt-4)~66618-fold less potent than against VEGFR-2[3]
PDGFRβ580[3]
c-Kit730[3]
Sunitinib VEGFR-180
VEGFR-22
VEGFR-37
PDGFRβ69
c-Kit9
Sorafenib VEGFR-115
VEGFR-290
VEGFR-320
PDGFRβ57
c-Kit68
Table 2: In Vitro Cellular Assay Performance
CompoundCell LineAssayIC50 (nM)
This compound HUVECsVEGF-induced proliferation7.1[4]
CHO (KDR transfected)VEGF-induced KDR phosphorylation34[4]
HUVECs (KDR transfected)VEGF-induced KDR phosphorylation17[4]
Table 3: In Vivo Xenograft Model Efficacy
CompoundTumor ModelHostDosingTumor Growth Inhibition (TGI)
This compound Gastric Cancer (N87)Nude mice50 mg/kg, p.o., dailySignificant delay in tumor growth to 1000 mm³ vs. placebo[1]
Glioma (U251)Nude mice50 mg/kg, p.o., dailyShowed increased tumor volume when treatment started on developed tumors[5]
Pancreatic CancerNude miceNot specifiedSignificant anti-tumor activity and decreased microvessel density[6]
Sorafenib Hepatocellular Carcinoma (PLC/PRF/5)Nude mice30 mg/kg, p.o., dailySignificant tumor growth inhibition[7]
Renal Cell Carcinoma (786-O)Nude miceNot specifiedTumor growth inhibition
Sunitinib Hepatocellular CarcinomaNude mice40 mg/kg, p.o., dailySuppressed tumor growth, but less effective than Sorafenib in this model

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials: Recombinant kinase, kinase buffer, ATP, substrate peptide, test compound (this compound, Sunitinib, or Sorafenib), 96-well plates, radioactive [γ-³²P]ATP or fluorescent-labeled ATP analog, scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the recombinant kinase, its specific substrate peptide, and the kinase buffer.

    • Add the diluted test compound to the wells. Include a no-compound control.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or a fluorescent analog).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ATP.

    • Measure the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot for p-VEGFR-2 Inhibition

This protocol details the steps to assess the inhibition of VEGFR-2 phosphorylation in cells treated with a kinase inhibitor.

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) or another suitable cell line expressing VEGFR-2.

    • Starve the cells in a serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or a comparator for 2 hours.

    • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.

  • Data Analysis: Quantify the band intensities for p-VEGFR-2 and total VEGFR-2. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each sample.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of cells by quantifying the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.

  • Cell Seeding and Treatment:

    • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

    • Replace the growth medium with a basal medium containing a low percentage of serum.

    • Add various concentrations of this compound or a comparator to the wells.

    • Stimulate the cells with VEGF.

  • BrdU Labeling and Detection:

    • Add BrdU labeling solution to each well and incubate for 2-24 hours.

    • Remove the labeling medium and fix the cells.

    • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

    • Add the enzyme substrate and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-stimulated control. Determine the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a xenograft mouse model.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., N87 gastric cancer cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator).

    • Administer the compounds daily via oral gavage (p.o.) at the desired dose.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for microvessel density).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its preclinical validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PI3K cKit c-Kit cKit->PI3K This compound This compound This compound->VEGFR This compound->PDGFR This compound->cKit PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Proliferation Cell Proliferation PKC->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation KinaseAssay Kinase Assays (VEGFR, PDGFR, c-Kit) IC50 IC50 Determination KinaseAssay->IC50 CellProlif Cell Proliferation Assays (e.g., HUVECs) CellProlif->IC50 WesternBlot Western Blot (p-VEGFR-2) WesternBlot->IC50 Xenograft Tumor Xenograft Models (e.g., Gastric, Glioma) IC50->Xenograft Dose Selection TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Biomarkers Biomarker Analysis (e.g., Microvessel Density) TGI->Biomarkers Correlate Efficacy PD Pharmacodynamic Assessment Biomarkers->PD

References

Vatalanib's Kinase Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vatalanib's kinase inhibition profile with other multi-targeted kinase inhibitors. Supported by experimental data, this analysis aims to inform research and development decisions by offering a clear perspective on this compound's selectivity and potential off-target effects.

This compound (also known as PTK787 or ZK 222584) is an orally available small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1][2] It also exhibits inhibitory activity against other tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][3] Understanding the broader kinase cross-reactivity of this compound is crucial for predicting its therapeutic efficacy and potential side effects. This guide presents a comparative analysis of this compound's kinase selectivity against other well-established multi-kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib.

Kinase Inhibition Profile: A Comparative Overview

The following table summarizes the inhibitory activity (IC50 or Kd values) of this compound and selected alternative kinase inhibitors against a panel of kinases. Lower values indicate higher potency. This data has been compiled from various publicly available kinome scan datasets and publications.

Kinase TargetThis compoundSunitinibSorafenibPazopanib
VEGFR1 (Flt-1) 77 nM (IC50)[3]2 nM (Kd)15 nM (Kd)10 nM (IC50)
VEGFR2 (KDR) 37 nM (IC50)[3]0.8 nM (Kd)2 nM (Kd)30 nM (IC50)
VEGFR3 (Flt-4) 667 nM (IC50)[3]0.6 nM (Kd)4 nM (Kd)47 nM (IC50)
PDGFRβ 580 nM (IC50)[3]2 nM (Kd)57 nM (IC50)[4]84 nM (IC50)
c-Kit 730 nM (IC50)[3]1 nM (Kd)68 nM (IC50)[4]74 nM (IC50)
FLT3 -1 nM (Kd)59 nM (IC50)[4]-
RET -3 nM (Kd)--
BRAF --22 nM (IC50)[4]-
c-RAF --6 nM (IC50)[4]-

Experimental Protocols

The determination of kinase inhibitory activity, as presented in the comparative data table, is typically performed using in vitro biochemical assays. A common and well-established method is the radiolabeled ATP filter-binding assay .

Radiolabeled ATP Filter-Binding Kinase Assay

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a specific substrate.

Principle: The assay relies on the principle that the phosphorylated substrate can be captured on a filter membrane, while the unreacted radiolabeled ATP is washed away. The amount of radioactivity remaining on the filter is directly proportional to the kinase activity. The inhibitory effect of a compound like this compound is determined by measuring the reduction in kinase activity in its presence.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a detergent)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose or other suitable filter membranes

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microtiter plate, the reaction components are added in a specific order: kinase reaction buffer, purified kinase, and the test compound at various concentrations.

  • Pre-incubation: The kinase and inhibitor are typically pre-incubated for a short period to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and radiolabeled ATP, along with the specific substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period, allowing the kinase to phosphorylate the substrate.

  • Termination of Reaction: The reaction is stopped, often by the addition of a solution containing a high concentration of EDTA, which chelates the divalent cations (Mg²⁺, Mn²⁺) required for kinase activity.

  • Filter Binding: An aliquot of the reaction mixture is spotted onto a filter membrane. The substrate, now potentially radiolabeled, binds to the membrane.

  • Washing: The filter membranes are washed extensively with a wash buffer to remove any unreacted radiolabeled ATP and other unbound components.

  • Quantification: The filter membranes are dried, and a scintillation cocktail is added. The amount of radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Visualizing this compound's Mechanism and Evaluation

To better understand the biological context of this compound's activity and the experimental process used for its characterization, the following diagrams are provided.

G VEGF Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS VEGF VEGF VEGF->VEGFR Binds This compound This compound This compound->VEGFR Inhibits GeneExpression Gene Expression (Proliferation, Migration, Survival) PLCg->GeneExpression AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->GeneExpression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExpression G Kinase Inhibition Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Kinase - Substrate - Radiolabeled ATP - this compound Incubation Incubate Kinase, Substrate, ATP, and this compound Reagents->Incubation Filter Spot on Filter & Wash Incubation->Filter Scintillation Scintillation Counting Filter->Scintillation Data Calculate % Inhibition and Determine IC50 Scintillation->Data

References

A Comparative Analysis of Vatalanib: Reproducibility and Validation of a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vatalanib's performance against other multi-targeted tyrosine kinase inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the critical evaluation of its research findings.

This compound (also known as PTK787 or ZK222584) is an orally bioavailable small molecule that inhibits multiple receptor tyrosine kinases, primarily targeting the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor-beta (PDGFRβ), and c-Kit.[1] Its mechanism of action centers on the inhibition of angiogenesis, a critical process for tumor growth and metastasis. This guide delves into the preclinical and clinical data to assess the reproducibility and validation of research findings related to this compound, comparing it with other well-established tyrosine kinase inhibitors: Sorafenib, Sunitinib, and Pazopanib.

Preclinical Efficacy and Kinase Selectivity: A Comparative Overview

The preclinical efficacy of this compound and its counterparts has been evaluated through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors against their intended targets and a broader panel of kinases to understand their selectivity.

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Pazopanib IC50 (nM)
VEGFR1 (Flt-1) 77[2]26[3]-10[4]
VEGFR2 (KDR/Flk-1) 37[5]90[3]80[6]30[4]
VEGFR3 (Flt-4) ~666 (18-fold less potent than against VEGFR2)[5]20[3]-47[4]
PDGFRβ 580[5]57[3]2[6]84[4]
c-Kit 730[5]68[3]-74[4]
B-Raf -22 (wild-type), 38 (V600E)[7]--
Raf-1 -6[7]--
Flt-3 -58[3]--
FGFR1 -580[7]--

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

In Vivo Xenograft Studies: A Look at Anti-Tumor Activity

Animal xenograft models are crucial for validating the in vivo anti-tumor efficacy of drug candidates. The following table summarizes key findings from preclinical studies involving this compound and its comparators in various cancer models.

DrugCancer ModelKey Findings
This compound Gastric Cancer XenograftIn combination with everolimus, reduced tumor size by approximately 50% compared to everolimus alone.[8]
Human Glioma XenograftCombination with a 20-HETE synthesis inhibitor resulted in decreased tumor growth.[9]
Chronic Lymphocytic Leukemia XenograftAt 100 mg/kg, reduced mean tumor volume to 26% of the control group after 21 days, representing a 76% tumor inhibition rate.[5]
Pancreatic Cancer (Orthotopic)Demonstrated significant anti-tumor activity and was correlated with decreased microvessel density.[10]
This compound vs. Pazopanib Chronic Lymphocytic Leukemia XenograftBoth this compound and Pazopanib (at 100 mg/kg) showed similar efficacy, with tumor inhibition rates of 76% and 77%, respectively, after 21 days of treatment.[5]
Sorafenib Hepatocellular Carcinoma (Orthotopic & Ectopic)Suppressed tumor growth, angiogenesis, and cell proliferation, and induced apoptosis. A dose of 50 mg/kg showed greater anti-tumor effect than 40 mg/kg of Sunitinib in the same models.[11]
Anaplastic Thyroid Carcinoma (Orthotopic)At 40 mg/kg and 80 mg/kg, inhibited tumor growth by 63% and 93%, respectively.
Sunitinib Hepatocellular Carcinoma (Ectopic & Orthotopic)Suppressed tumor growth, angiogenesis, and cell proliferation, and induced apoptosis.[11]
Pazopanib Non-Small Cell Lung Cancer XenograftInhibited primary tumor growth and prolonged survival.[12]
Dedifferentiated Liposarcoma XenograftAt 40 mg/kg twice daily, significantly delayed tumor growth by decreasing proliferation and inhibiting angiogenesis.[13]

Clinical Validation: Insights from Key Clinical Trials

The translation of preclinical findings to clinical efficacy is a critical step in drug development. This compound has undergone extensive clinical investigation, most notably in colorectal and pancreatic cancers.

The CONFIRM Trials in Metastatic Colorectal Cancer

Two large, randomized, double-blind, placebo-controlled Phase III trials, CONFIRM-1 and CONFIRM-2, evaluated the efficacy of adding this compound to the FOLFOX4 chemotherapy regimen in patients with metastatic colorectal cancer.

TrialPatient PopulationPrimary EndpointKey Outcomes
CONFIRM-1 First-line treatmentProgression-Free Survival (PFS)The addition of this compound to FOLFOX4 did not significantly improve PFS compared to placebo plus FOLFOX4.[14]
CONFIRM-2 Second-line treatment (after progression on an irinotecan-based regimen)Overall Survival (OS)The addition of this compound to FOLFOX4 did not significantly improve OS. However, a pre-planned subgroup analysis suggested a potential benefit in patients with high baseline lactate dehydrogenase (LDH) levels.[15]

A retrospective analysis of tumor samples from the CONFIRM trials suggested that patients with high vascular density, as measured by pVEGFR2/KDR+ staining, had a significantly improved PFS when treated with this compound.[16]

Pancreatic Cancer Clinical Trials

This compound has also been investigated in patients with advanced pancreatic cancer. A Phase II study in patients who had failed first-line gemcitabine-based therapy showed that this compound was well-tolerated and resulted in a 6-month survival rate of 29% and a median progression-free survival of 2 months. Two patients had objective partial responses, and 28% had stable disease.[10]

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the preclinical evaluation of this compound and similar tyrosine kinase inhibitors.

In Vitro Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific tyrosine kinase using a radiometric assay format.

Materials:

  • Recombinant tyrosine kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution (containing [γ-32P]ATP)

  • Substrate (e.g., a synthetic peptide or protein)

  • Test compound (e.g., this compound) at various concentrations

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter

  • Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant tyrosine kinase and the substrate to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding the ATP solution containing [γ-32P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper or a membrane.

  • Wash the paper/membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the paper/membrane using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation (BrdU Incorporation) Assay

This assay measures the proliferation of cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

Materials:

  • Cells in culture (e.g., HUVECs)

  • Cell culture medium

  • BrdU labeling solution

  • Fixing/denaturing solution (e.g., containing paraformaldehyde and HCl)

  • Anti-BrdU primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound (e.g., this compound) at various concentrations for the desired duration.

  • Add the BrdU labeling solution to each well and incubate for a few hours to allow for BrdU incorporation into the DNA of proliferating cells.

  • Remove the culture medium and fix the cells with the fixing/denaturing solution. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Wash the cells and add the anti-BrdU primary antibody to each well. Incubate to allow binding.

  • Wash the cells and add the enzyme-conjugated secondary antibody. Incubate to allow binding.

  • Wash the cells and add the enzyme substrate. A colorimetric reaction will develop in proportion to the amount of bound enzyme.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor activity of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cells (e.g., colorectal or pancreatic cancer cell lines)

  • Cell culture medium

  • Test compound (e.g., this compound) formulated for administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of human tumor cells subcutaneously into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for microvessel density).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

This compound's Targeted Signaling Pathways

Vatalanib_Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_PDGFR PDGFR Signaling cluster_cKit c-Kit Signaling VEGF VEGF VEGFR VEGFR (1, 2, 3) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb PI3K_p PI3K PDGFRb->PI3K_p Ras_p Ras PDGFRb->Ras_p Akt_p Akt PI3K_p->Akt_p CellGrowth Cell Growth, Proliferation, Migration Akt_p->CellGrowth Raf_p Raf Ras_p->Raf_p MEK_p MEK Raf_p->MEK_p ERK_p ERK MEK_p->ERK_p ERK_p->CellGrowth SCF SCF cKit c-Kit SCF->cKit PI3K_c PI3K cKit->PI3K_c Ras_c Ras cKit->Ras_c Akt_c Akt PI3K_c->Akt_c CellSurvival Cell Survival, Proliferation Akt_c->CellSurvival Raf_c Raf Ras_c->Raf_c MEK_c MEK Raf_c->MEK_c ERK_c ERK MEK_c->ERK_c ERK_c->CellSurvival This compound This compound This compound->VEGFR This compound->PDGFRb This compound->cKit

This compound's inhibitory action on key signaling pathways.
Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture injection Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment measurement Tumor Volume & Body Weight Measurement (Twice Weekly) treatment->measurement measurement->treatment endpoint Study Endpoint Reached measurement->endpoint Pre-defined criteria met analysis Tumor Excision & Analysis (Weight, IHC, etc.) endpoint->analysis data_analysis Data Analysis & Statistical Evaluation analysis->data_analysis end End data_analysis->end

A typical workflow for an in vivo tumor xenograft study.
Logical Relationship of this compound's Clinical Development

Clinical_Development_Logic preclinical Preclinical Studies (In Vitro & In Vivo) phase1 Phase I Trials (Safety & Dosing) preclinical->phase1 phase2 Phase II Trials (Efficacy in Specific Cancers) phase1->phase2 phase3 Phase III Trials (CONFIRM-1 & CONFIRM-2) phase2->phase3 outcome Primary Endpoints Not Met (No significant improvement in OS/PFS) phase3->outcome subgroup Subgroup Analysis (Potential benefit in high LDH patients) outcome->subgroup further_studies Further Investigation (Biomarker-driven studies) subgroup->further_studies

The logical progression of this compound's clinical development.

References

Safety Operating Guide

Vatalanib Disposal Protocol: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the proper disposal of Vatalanib, an investigational tyrosine kinase inhibitor. The procedures outlined below are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, aligning with standard practices for the handling of research-grade chemicals and investigational drugs.

Hazard Assessment and Safety Precautions

This compound's formal hazardous classification can be inconsistent across safety data sheets (SDS). While some sources may not classify it as hazardous under the Globally Harmonized System (GHS), others indicate it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[1]. Due to this potential for aquatic toxicity, it is imperative to handle and dispose of this compound as a hazardous chemical waste.

Personal Protective Equipment (PPE) required when handling this compound and its waste:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat should be worn.

This compound Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe and compliant disposal. This compound waste should be categorized as follows:

  • Solid this compound Waste:

    • Expired or unused this compound powder.

    • Contaminated consumables, such as weighing boats, pipette tips, and centrifuge tubes.

    • Contaminated PPE (gloves, etc.).

  • Liquid this compound Waste:

    • Solutions containing this compound.

    • Solvents used to dissolve this compound.

    • Aqueous solutions from experimental procedures.

  • Sharps Waste:

    • Needles and syringes used for dissolving or transferring this compound solutions.

All waste containers must be clearly labeled with "Hazardous Waste - this compound" and the specific contents (e.g., "Solid this compound Waste," "Liquid this compound Waste in DMSO").

Step-by-Step Disposal Procedures

Disposal of Solid this compound Waste:

  • Collect all solid waste contaminated with this compound in a designated, leak-proof plastic bag or container.

  • Seal the bag or container and place it in a larger, designated hazardous waste container for solids.

  • Ensure the outer container is properly labeled.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal of Liquid this compound Waste:

  • Collect all liquid waste containing this compound in a designated, sealed, and chemical-resistant container.

  • Do not pour this compound solutions down the drain. The potential for aquatic toxicity makes drain disposal unacceptable[1].

  • The container should be stored in a secondary containment bin to prevent spills.

  • When the container is full, ensure it is tightly sealed and properly labeled.

  • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

Disposal of Sharps Waste:

  • Place all sharps contaminated with this compound into a designated sharps container.

  • Do not overfill the sharps container.

  • Once the container is full, seal it and arrange for disposal through your institution's EHS or a licensed medical/hazardous waste disposal service.

Decontamination of Laboratory Surfaces and Equipment

In the event of a spill or for routine cleaning of surfaces and equipment that have come into contact with this compound, follow these steps:

  • Prepare a decontamination solution (e.g., 10% bleach solution, followed by a rinse with 70% ethanol and then water, or as recommended by your institution's safety protocols).

  • Wear appropriate PPE.

  • Absorb any liquid spills with an inert absorbent material.

  • Wipe the contaminated area with the decontamination solution.

  • All materials used for cleaning (e.g., paper towels, absorbent pads) should be disposed of as solid this compound waste.

Institutional and Regulatory Compliance

Disposal of investigational drugs like this compound is governed by institutional policies and local, state, and federal regulations[2][3]. Always consult with your institution's EHS office to ensure that your disposal procedures are in full compliance. Maintain accurate records of this compound usage and disposal as required by your institution and any relevant research protocols[4][5].

Quantitative Data

At present, there is no publicly available quantitative data specifying concentration limits for different this compound disposal methods. The precautionary principle dictates treating all this compound waste as hazardous.

Experimental Protocols

There are currently no established and verified experimental protocols for the chemical inactivation of this compound for disposal purposes in a standard laboratory setting. Therefore, the recommended disposal method is through a licensed hazardous waste contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Vatalanib_Disposal_Workflow start This compound Waste Generated is_sharp Is the waste a sharp (needle, syringe, etc.)? start->is_sharp sharps_container Place in a designated sharps container. is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) or licensed waste contractor. sharps_container->ehs_pickup liquid_container Collect in a sealed, labeled hazardous liquid waste container. is_liquid->liquid_container Yes solid_container Collect in a sealed, labeled hazardous solid waste container. is_liquid->solid_container No (Solid Waste) liquid_container->ehs_pickup solid_container->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Vatalanib

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Vatalanib. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, as well as to provide clear protocols for emergency situations and experimental use.

Personal Protective Equipment (PPE)

Given the cytotoxic potential of this compound and its formulation as a powder, a conservative approach to personal protective equipment is essential to minimize exposure. While some safety data sheets (SDS) state that respiratory protection is not required under normal use, the potential for aerosolization of the powder warrants a higher level of precaution.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeMinimum RequirementRecommended for Powder HandlingStandard/Specification
Eye Protection Safety glasses with side shieldsChemical safety gogglesANSI Z87.1 / EN 166
Hand Protection Nitrile gloves (single pair)Double-gloving with nitrile glovesASTM D6319 / EN 374
Body Protection Laboratory coatDisposable solid-front gown---
Respiratory Protection Not required (if handled in a fume hood)N95 or P1 respiratorNIOSH or CEN approved

Note: Always handle this compound powder within a certified chemical fume hood or other ventilated enclosure.

Operational and Disposal Plans

2.1. Handling and Storage

  • Receiving: Upon receipt, inspect the container for any damage or leaks. The package should be opened in a designated area, preferably within a fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For long-term stability, storage at -20°C is recommended.[1]

  • Weighing and Solution Preparation: All handling of this compound powder, including weighing and solution preparation, must be conducted within a chemical fume hood. Use dedicated spatulas and weighing boats. Decontaminate all surfaces after use.

2.2. Disposal Plan

This compound and all contaminated materials should be treated as cytotoxic waste and disposed of in accordance with institutional and local regulations.

Table 2: this compound Waste Disposal Procedures

Waste TypeDisposal Procedure
Solid Waste - Contaminated PPE (gloves, gowns, etc.), weighing papers, and other labware. - Place in a designated, sealed, and clearly labeled "Cytotoxic Waste" or "Chemotherapeutic Waste" container.
Liquid Waste - Unused this compound solutions, contaminated cell culture media. - Collect in a sealed, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not pour down the drain.
Sharps - Needles, syringes, and other sharps contaminated with this compound. - Dispose of immediately in a designated, puncture-resistant "Cytotoxic Sharps" container.

Final disposal of cytotoxic waste is typically through incineration by a licensed hazardous waste management company.

Emergency Procedures

3.1. Spill Response

For a powder spill:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical goggles, a lab coat or gown, and double nitrile gloves.

  • Containment: Gently cover the spill with absorbent pads to prevent further dispersal of the powder.

  • Cleanup: Carefully dampen the absorbent material with water to avoid raising dust. Collect the material using a scoop and place it into a labeled cytotoxic waste container.

  • Decontamination: Clean the spill area with a detergent solution and then rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

For a liquid spill:

  • Evacuate and Secure: Evacuate the immediate area and prevent the spill from spreading.

  • Don PPE: Wear appropriate PPE as described above.

  • Absorption: Cover the spill with absorbent material (e.g., chemical absorbent pads or granules).

  • Collection: Collect the absorbed material and place it in a labeled cytotoxic waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and rinse thoroughly. Dispose of all cleaning materials as cytotoxic waste.

3.2. Personal Exposure

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Experimental Protocols

4.1. In Vitro Kinase Assay

This protocol is adapted from a method to determine the inhibitory activity of this compound on VEGFR2 kinase.

  • Prepare Reagents:

    • Recombinant GST-fused VEGFR2 kinase domain.

    • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 1 mM DTT).

    • Substrate: Poly(Glu:Tyr 4:1) peptide.

    • ATP solution containing γ-[³³P]ATP.

    • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Procedure:

    • In a 96-well plate, combine the VEGFR2 enzyme, substrate, and kinase buffer.

    • Add serial dilutions of this compound or DMSO (vehicle control).

    • Initiate the reaction by adding the ATP solution.

    • Incubate at room temperature for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate.

    • Wash the membrane to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

4.2. In Vivo Tumor Xenograft Model

This protocol provides a general workflow for evaluating the efficacy of this compound in a mouse xenograft model.

  • Cell Culture and Implantation:

    • Culture a human tumor cell line (e.g., a colorectal or pancreatic cancer cell line) under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation for oral administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).

    • Administer this compound or the vehicle control to the respective groups daily by oral gavage.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

    • Analyze relevant biomarkers if applicable.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don appropriate PPE: - Lab coat/gown - Double nitrile gloves - Safety goggles - N95 respirator (for powder) b Work in a certified chemical fume hood a->b c Weigh this compound powder b->c d Prepare stock solution c->d e Perform experiment d->e f Decontaminate work surfaces and equipment e->f g Dispose of all waste in labeled cytotoxic waste containers f->g h Remove PPE and wash hands thoroughly g->h

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Spill_Cleanup_Procedure This compound Spill Cleanup Procedure cluster_powder Powder Spill cluster_liquid Liquid Spill spill Spill Occurs evacuate Evacuate and secure the area spill->evacuate ppe Don full PPE: Respirator, goggles, gown, double gloves evacuate->ppe spill_type Powder or Liquid Spill? ppe->spill_type cover Gently cover with damp absorbent pads spill_type->cover Powder absorb Cover with absorbent material spill_type->absorb Liquid collect_powder Collect material with a scoop cover->collect_powder dispose Place all waste in a labeled cytotoxic waste container collect_powder->dispose collect_liquid Collect absorbed material absorb->collect_liquid collect_liquid->dispose decontaminate Decontaminate the area with detergent solution dispose->decontaminate complete Cleanup Complete decontaminate->complete

Caption: A decision-making workflow for the appropriate response to a this compound spill.

VEGFR_Signaling_Pathway Simplified VEGFR Signaling Pathway Inhibition by this compound cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Src Src VEGFR->Src This compound This compound This compound->VEGFR PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Permeability Vascular Permeability Src->Permeability MAPK MAPK Pathway PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: A diagram illustrating how this compound inhibits the VEGFR-2 signaling cascade.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatalanib
Reactant of Route 2
Reactant of Route 2
Vatalanib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.